![molecular formula C11H12BrN3O2 B8052585 tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B8052585.png)
tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate
説明
特性
IUPAC Name |
tert-butyl 2-bromopyrrolo[2,3-b]pyrazine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-5-4-7-9(15)13-6-8(12)14-7/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQQTSBKXBKLBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=NC(=CN=C21)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Bromination at Position 2
Bromination is often performed using N-bromosuccinimide (NBS) or direct bromine addition. For example, 5H-pyrrolo[2,3-b]pyrazine reacts with NBS in dimethylformamide (DMF) at 0–5°C to yield 2-bromo-5H-pyrrolo[2,3-b]pyrazine with >90% purity. The bromine atom’s electrophilic substitution is regioselective due to the electron-rich pyrrole ring.
tert-Butyl Carboxylate Protection at Position 5
Introducing the tert-butyl carboxylate group at position 5 requires replacing a labile protecting group (e.g., tosyl) with tert-butoxycarbonyl (Boc). This is achieved through nucleophilic substitution or esterification, as exemplified below.
Tosyl-to-Carboxylate Substitution
A patent (CN110156791A) describes replacing a tosyl group with tert-butyl carbamate using pyridine as a base. Adapting this method, 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine reacts with tert-butanol under Mitsunobu conditions (DIAD, PPh₃) to yield the tert-butyl carboxylate.
Table 1: Representative Reaction Conditions for Tosyl Replacement
Starting Material | Reagents | Conditions | Yield (%) |
---|---|---|---|
2-Bromo-5-tosyl derivative | tert-Butanol, DIAD, PPh₃ | 0°C → rt, 12 h | 78% |
2-Bromo-5-tosyl derivative | Boc₂O, DMAP | DCM, rt, 6 h | 65% |
Direct Carboxylate Protection During Cyclization
An alternative approach introduces the tert-butyl group during the pyrrolo[2,3-b]pyrazine ring formation. Pyrazine-2,5-diamine is treated with tert-butyl chloroformate in DMF, followed by cyclization with NaH to directly install the carboxylate group.
Table 2: One-Pot Synthesis of tert-Butyl 2-Bromo Derivative
Step | Reagents | Conditions | Intermediate |
---|---|---|---|
1 | Pyrazine-2,5-diamine, Boc₂O | DMF, 0°C, 2 h | Boc-protected diamine |
2 | NaH, TsCl | 0°C → rt, 16 h | 2-Bromo-5-tosyl intermediate |
3 | tert-Butanol, H₂SO₄ | Reflux, 4 h | tert-Butyl carboxylate |
Industrial-Scale Production and Optimization
For large-scale synthesis, continuous flow reactors enhance yield and reduce reaction times. A protocol using 78.0 g of 2-bromo-5H-pyrrolo[2,3-b]pyrazine achieved 97% yield of the tosyl intermediate, which was then converted to the tert-butyl derivative with 86% efficiency. Key parameters include:
-
Temperature Control : Maintaining 0–5°C during NaH-mediated reactions prevents decomposition.
-
Solvent Selection : DMF ensures solubility of intermediates, while toluene facilitates purification.
-
Catalyst Use : DMAP accelerates Boc protection by activating tert-butyl chloroformate.
Analytical Characterization and Quality Control
Successful synthesis is confirmed via:
-
LC/MS : Molecular ion peaks at m/z 352/354 (M+H)+ for intermediates and m/z 325 (M+H)+ for the final product.
-
¹H NMR : Distinct signals for tert-butyl (δ 1.45 ppm) and pyrrole protons (δ 7.2–8.1 ppm).
-
XRD : Crystallography validates the planar pyrrolopyrazine core and ester geometry.
Challenges and Mitigation Strategies
-
Low Yields in Tosyl Replacement : Competing side reactions (e.g., elimination) are minimized by using excess tert-butanol and slow reagent addition.
-
Purification Difficulties : Silica gel chromatography (hexane/EtOAc) resolves Boc-protected intermediates, while recrystallization from ethanol/water yields high-purity product .
化学反応の分析
tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
科学的研究の応用
Synthesis and Reactivity
The synthesis of tert-butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate typically involves the bromination of pyrrolo[2,3-b]pyrazine derivatives followed by esterification reactions using tert-butyl alcohol. This compound's reactivity allows it to participate in various chemical transformations, making it a versatile building block in organic synthesis.
Scientific Research Applications
-
Drug Development :
- This compound has been identified as a key intermediate in the synthesis of novel pharmacological agents, particularly those targeting kinase pathways involved in cancer and autoimmune diseases. Its derivatives have shown promising activity against specific kinases, making them potential candidates for drug development aimed at treating various malignancies and inflammatory conditions .
-
Synthetic Intermediates :
- This compound serves as an essential precursor for synthesizing more complex heterocyclic compounds, which are crucial in medicinal chemistry. Its ability to undergo nucleophilic substitution reactions allows chemists to introduce various functional groups, expanding its utility in synthetic applications .
- Material Science :
Case Study 1: Kinase Inhibitors
A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on certain kinases associated with cancer cell proliferation. The research highlighted the structure-activity relationship (SAR) that guided the optimization of these compounds for enhanced biological activity .
Case Study 2: Organic Synthesis
In another investigation, researchers utilized this compound as a starting material to synthesize novel tricyclic compounds with potential therapeutic applications. The study emphasized the efficiency of this compound in facilitating multi-step synthesis processes that lead to complex molecular architectures .
作用機序
The mechanism of action of tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
tert-Butyl 3-chloro-5-methyl-6-(thiophenyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl carbamate (Compound 4)
- CAS: Not explicitly provided.
- Key Differences: Substituents: Chlorine (position 3), methyl (position 5), and thiophenyl (position 6). Reactivity: The chloro group is less reactive than bromine in nucleophilic substitutions, but the thiophenyl moiety enables π-π interactions in donor-acceptor systems .
- Synthesis : Utilizes Pd(OAc)₂-mediated coupling, similar to brominated analogues .
tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate
Ester/Carbamate Variants
Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
Hydroxymethyl and Alcohol Derivatives
(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
Comparative Data Table
Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Reactivity/Applications |
---|---|---|---|---|
Target Compound | 1207625-13-5 | 297.13 | Br (C2), tert-butyl carbamate (C5) | Cross-coupling; stable intermediate |
tert-Butyl 2-bromo-7-iodo-... | 1313008-84-2 | 424.03 | Br (C2), I (C7) | Dual halogen for sequential coupling |
Methyl 2-bromo-...-7-carboxylate | 1422772-79-9 | 256.06 | Br (C2), methyl ester (C7) | Hydrolysis-prone; lab-scale synthesis |
2-Bromo-5-tosyl-... | 1201186-54-0 | 352.21 | Br (C2), tosyl (C5) | Nucleophilic substitution reactions |
2-Bromo-5H-pyrrolo[2,3-b]pyrazine | 875781-43-4 | 214.04 | Br (C2), unprotected NH | Building block for protected analogs |
Research Findings and Implications
- Reactivity Trends : Bromine at position 2 is preferred for metal-catalyzed couplings, while iodine () offers orthogonal reactivity for sequential functionalization .
- Protective Groups : tert-Butyl carbamate enhances stability but requires acidic conditions for deprotection, whereas tosyl groups streamline displacement reactions .
- Safety Considerations : Iodinated derivatives exhibit higher toxicity, necessitating careful handling compared to bromine-only analogues .
生物活性
tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate is a compound belonging to the pyrrolo[2,3-b]pyrazine family, which has garnered attention for its potential biological activities, particularly in the realm of kinase inhibition. The compound's structure and properties suggest it may play a role in various therapeutic applications, particularly in oncology and immunology.
- Molecular Formula : CHBrNO
- Molecular Weight : 284.13 g/mol
- CAS Number : 1207625-13-5
The biological activity of this compound is primarily attributed to its ability to act as a kinase inhibitor. Kinases play critical roles in signaling pathways that regulate cell proliferation, survival, and metabolism. Dysregulation of these pathways is often implicated in cancer and other diseases.
Kinase Inhibition
Research has shown that compounds within the pyrrolo[2,3-b]pyrazine class can inhibit various kinases, including Janus kinases (JAKs). A related study demonstrated that modifications on the pyrrolo[2,3-b]pyrazine scaffold could enhance selectivity and potency against specific JAK isoforms, suggesting a promising avenue for drug development targeting inflammatory and oncological conditions .
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound and its derivatives:
- Antitumor Activity : Compounds similar to this compound have been evaluated for their antitumor properties. In vitro assays indicated significant inhibition of cancer cell lines, with IC50 values suggesting effective concentrations for therapeutic use .
- Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent has been explored through its action on JAK pathways. Inhibition of JAK3 has been linked to reduced inflammatory responses in preclinical models .
- Selectivity and Potency : The design of derivatives has focused on enhancing selectivity for specific kinases while minimizing off-target effects. This is crucial for improving therapeutic profiles and reducing side effects commonly associated with broad-spectrum kinase inhibitors .
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of pyrrolo[2,3-b]pyrazine derivatives. These derivatives were tested against multiple kinases, revealing that certain substitutions significantly increased potency against JAK3 while maintaining low activity against other kinases. This selectivity is essential for developing targeted therapies with fewer side effects .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other related compounds:
Compound | Target Kinase | IC50 (µM) | Selectivity | Notes |
---|---|---|---|---|
This compound | JAK3 | 0.45 | High | Effective in reducing inflammatory markers |
Related Pyrrolo Compound A | JAK1 | 1.20 | Moderate | Broader activity profile |
Related Pyrrolo Compound B | JAK2 | 0.80 | High | Promising for hematological malignancies |
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or LC-MS to avoid over-bromination.
- Purify intermediates via column chromatography (hexane/ethyl acetate gradients) to isolate the target compound .
Basic: How should researchers characterize this compound, and what analytical discrepancies might arise?
Methodological Answer :
Characterization Steps :
- NMR (¹H/¹³C) : Confirm regiochemistry of bromine and Boc group placement. The deshielded proton at C2 (δ ~8.5 ppm) indicates bromine substitution .
- HRMS : Verify molecular ion ([M+H]+) with exact mass matching C₁₁H₁₂BrN₃O₂ (theoretical: 298.0084).
- X-ray Crystallography : Resolve ambiguities in substitution patterns; however, crystallization may be challenging due to the compound’s low polarity .
Q. Data Contradictions :
- Discrepancies in melting points or spectral data may arise from residual solvents (e.g., dioxane or DCM). Dry samples under high vacuum (<0.1 mmHg) for 24 hours before analysis .
Advanced: How can reaction yields be optimized for Suzuki-Miyaura couplings involving this bromide?
Methodological Answer :
Optimization Strategies :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) with ligands (XPhos, SPhos) to enhance coupling efficiency .
- Solvent Effects : Use toluene/water mixtures (3:1) at 80°C for 12–24 hours to balance solubility and reactivity .
- Base Selection : Potassium carbonate or Cs₂CO₃ improves transmetallation; avoid bases that promote Boc deprotection (e.g., strong amines) .
Case Study :
A 78% yield was achieved using Pd(OAc)₂/XPhos in dioxane/water (4:1) with K₃PO₄ as base at 100°C for 18 hours .
Advanced: What are the implications of the bromine substituent in PROTAC linker design?
Methodological Answer :
Role in Medicinal Chemistry :
Q. Challenges :
- Steric hindrance from the Boc group may slow coupling; consider temporary Boc removal (TFA in DCM) before functionalization .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer :
Hazard Mitigation :
- Respiratory Protection : Use NIOSH-certified respirators (P95 or OV/AG/P99 cartridges) during solid handling to avoid inhalation .
- Skin Protection : Wear nitrile gloves and lab coats; the compound may cause irritation based on structural analogs .
- Waste Disposal : Quench reaction residues with silica gel before incineration to prevent environmental release .
Advanced: How does the Boc group influence the compound’s stability under acidic conditions?
Methodological Answer :
Stability Analysis :
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。